![molecular formula C7H11N3O B163187 N,1,5-trimethyl-1H-pyrazole-3-carboxamide CAS No. 136678-94-9](/img/structure/B163187.png)
N,1,5-trimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N,1,5-trimethyl-1H-pyrazole-3-carboxamide” is a compound with the molecular formula C7H11N3O . It is a member of pyrazoles .
Synthesis Analysis
The synthesis of N,1,5-trimethyl-1H-pyrazole-3-carboxamide and its analogues has been reported in several studies . The specific methods and conditions for the synthesis may vary depending on the desired product and the starting materials.Molecular Structure Analysis
The molecular structure of “N,1,5-trimethyl-1H-pyrazole-3-carboxamide” consists of a pyrazole ring substituted with three methyl groups and a carboxamide group . The InChI code for this compound is 1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) .Physical And Chemical Properties Analysis
“N,1,5-trimethyl-1H-pyrazole-3-carboxamide” is a white to yellow solid . It has a molecular weight of 153.18 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions .Scientific Research Applications
Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles
“N,1,5-trimethyl-1H-pyrazole-3-carboxamide” can be used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . This process involves starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .
Biological Applications
Pyrazole derivatives, such as “N,1,5-trimethyl-1H-pyrazole-3-carboxamide”, have been found to have diverse biological activities. They have been used as antitumor , anti-proliferative , anti-inflammatory , anti-angiogenic , nitric oxide carrier , antiviral and antibacterial agents .
Ligands for Generating Metallic Complexes
Pyrazole derivatives can also be used as ligands for generating metallic complexes . This application is particularly useful in the field of inorganic chemistry.
Fragment Combination Mode in Chemical Genetics Research
Recent research has described a unique fragment combination mode that produces multi-substituted Pyrazoles . This could be a potential application of “N,1,5-trimethyl-1H-pyrazole-3-carboxamide” in chemical genetics research.
Organic Synthesis
Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . “N,1,5-trimethyl-1H-pyrazole-3-carboxamide” could potentially be used in the synthesis of other organic compounds.
Medicinal Chemistry
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . Therefore, “N,1,5-trimethyl-1H-pyrazole-3-carboxamide” could have potential applications in medicinal chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
N,1,5-Trimethyl-1H-pyrazole-3-carboxamide is primarily used as a pharmaceutical and pesticide intermediate It’s known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions would depend on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can exhibit a variety of biological activities, including antiproliferative effects . The specific effects would depend on the nature of the target and the mode of interaction.
properties
IUPAC Name |
N,1,5-trimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)9-10(5)3/h4H,1-3H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHYIZCWGLXIRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598242 |
Source
|
Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1,5-trimethyl-1H-pyrazole-3-carboxamide | |
CAS RN |
136678-94-9 |
Source
|
Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136678-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,1,5-Trimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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